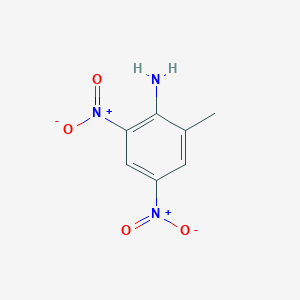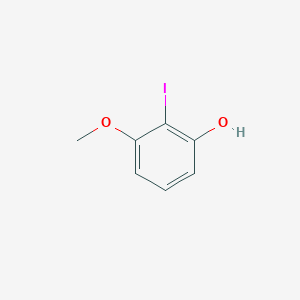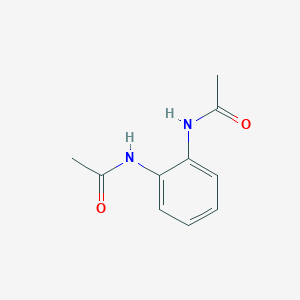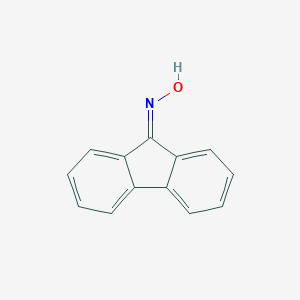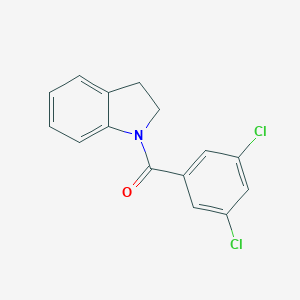
(3,5-Dichlorophenyl)(indolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichlorophenyl)(indolin-1-yl)methanone, also known as DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mechanism Of Action
The exact mechanism of action of (3,5-Dichlorophenyl)(indolin-1-yl)methanone is not fully understood. However, studies have suggested that it may work by modulating various signaling pathways in the body. For example, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of various physiological processes.
Biochemical And Physiological Effects
(3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have various biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to inhibit the replication of viruses by interfering with viral protein synthesis.
Advantages And Limitations For Lab Experiments
One advantage of using (3,5-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its broad range of pharmacological properties. This makes it a potential candidate for the treatment of various diseases. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of using (3,5-Dichlorophenyl)(indolin-1-yl)methanone in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on (3,5-Dichlorophenyl)(indolin-1-yl)methanone. One area of interest is the development of novel synthetic methods for the production of (3,5-Dichlorophenyl)(indolin-1-yl)methanone and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of (3,5-Dichlorophenyl)(indolin-1-yl)methanone and its potential therapeutic applications. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of (3,5-Dichlorophenyl)(indolin-1-yl)methanone in vivo, which will help to determine its efficacy and safety as a therapeutic agent. Finally, the development of novel drug delivery systems for (3,5-Dichlorophenyl)(indolin-1-yl)methanone may help to overcome its poor solubility and improve its bioavailability.
Synthesis Methods
The synthesis of (3,5-Dichlorophenyl)(indolin-1-yl)methanone involves the condensation of 3,5-dichlorobenzoyl chloride with indole-3-carboxaldehyde in the presence of a base. This reaction leads to the formation of the intermediate (3,5-dichlorophenyl)(indol-3-yl)methanol, which is then oxidized to form (3,5-Dichlorophenyl)(indolin-1-yl)methanone. This method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
(3,5-Dichlorophenyl)(indolin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have anti-cancer properties, with studies showing its ability to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, (3,5-Dichlorophenyl)(indolin-1-yl)methanone has been found to have anti-viral properties, with studies showing its ability to inhibit the replication of viruses such as HIV and hepatitis B.
properties
CAS RN |
61589-16-0 |
|---|---|
Product Name |
(3,5-Dichlorophenyl)(indolin-1-yl)methanone |
Molecular Formula |
C15H11Cl2NO |
Molecular Weight |
292.2 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)-(2,3-dihydroindol-1-yl)methanone |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-7-11(8-13(17)9-12)15(19)18-6-5-10-3-1-2-4-14(10)18/h1-4,7-9H,5-6H2 |
InChI Key |
OYPMGWAXRGMRRU-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)
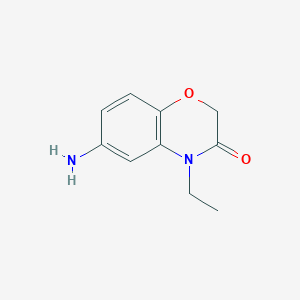

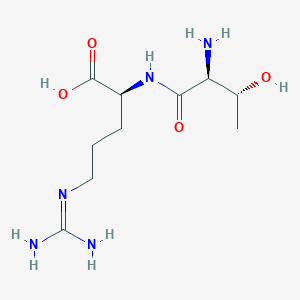




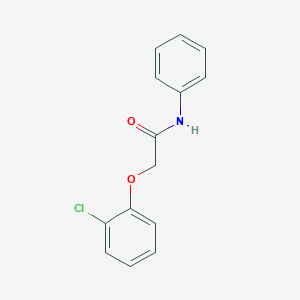
![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)
